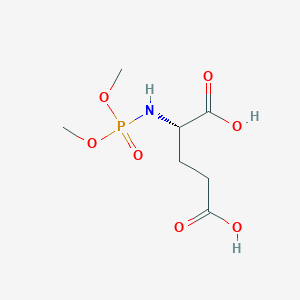
N-(Dimethoxyphosphoryl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethoxyphosphoryl)-L-glutamic acid: is an organophosphorus compound that belongs to the class of aminophosphonic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethoxyphosphoryl)-L-glutamic acid typically involves the reaction of L-glutamic acid with dimethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(Dimethoxyphosphoryl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
N-(Dimethoxyphosphoryl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of N-(Dimethoxyphosphoryl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
N-(Phosphonomethyl)-glycine:
N-(Dimethylphosphoryl)-L-alanine: Another aminophosphonic acid with similar properties.
Properties
CAS No. |
211631-99-1 |
|---|---|
Molecular Formula |
C7H14NO7P |
Molecular Weight |
255.16 g/mol |
IUPAC Name |
(2S)-2-(dimethoxyphosphorylamino)pentanedioic acid |
InChI |
InChI=1S/C7H14NO7P/c1-14-16(13,15-2)8-5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
RNORSTWHFHGRGZ-YFKPBYRVSA-N |
Isomeric SMILES |
COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)OC |
Canonical SMILES |
COP(=O)(NC(CCC(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
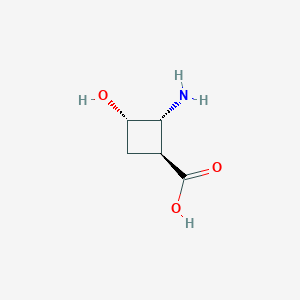
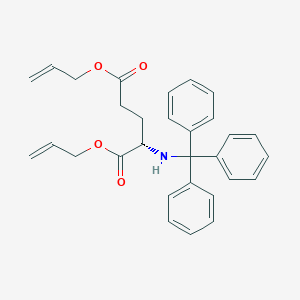
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
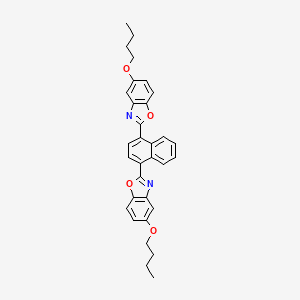
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
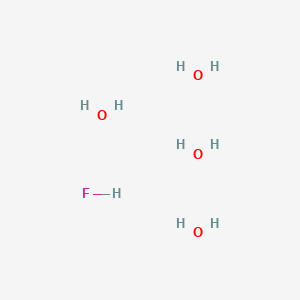
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
